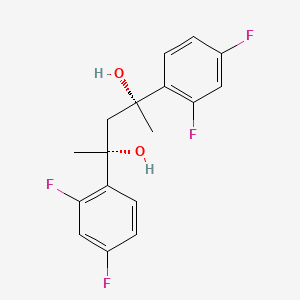
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The deuterium labeling in this compound is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of phenothiazine with 2-propenyl bromide in the presence of a base, followed by sulfonation with methylsulfonyl chloride. The deuterium labeling is introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Mechanism of Action
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets. The propenyl group allows for specific binding interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and stability in different environments .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
N-(2-Propenyl)-phenothiazine: Lacks the sulfonyl group, affecting its reactivity and applications.
2-Methylsulfonyl-phenothiazine: Lacks the propenyl group, altering its binding properties and stability.
Uniqueness
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The combination of the propenyl and sulfonyl groups also imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
1794940-43-4 |
|---|---|
Molecular Formula |
C16H15NO2S2 |
Molecular Weight |
322.452 |
IUPAC Name |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
InChI Key |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
Synonyms |
N-(2-Propenyl)-2-methylsulfonyl-phenothiazine-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


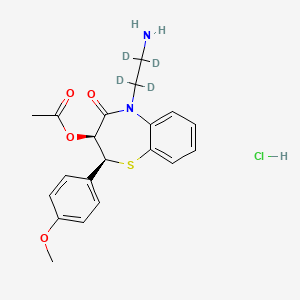
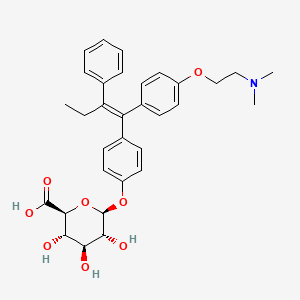
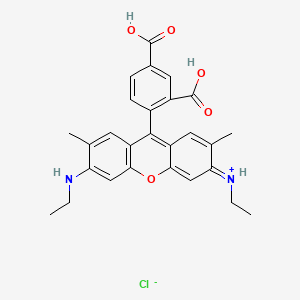
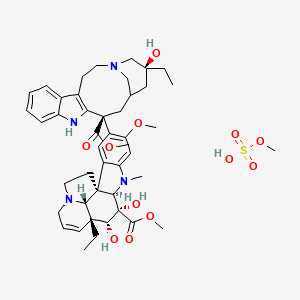

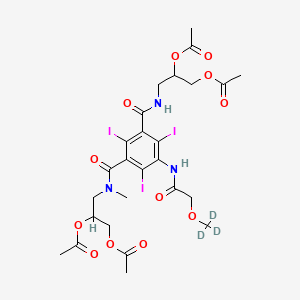
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

